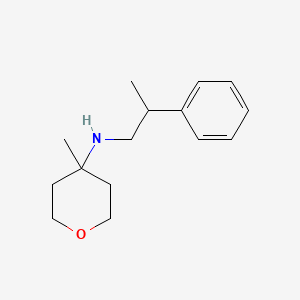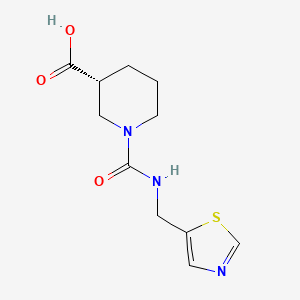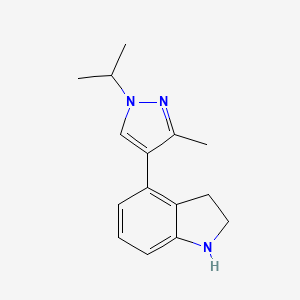![molecular formula C14H21NO2 B6644431 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol, also known as J147, is a synthetic compound that has shown potential as a neuroprotective and cognitive-enhancing agent. Its unique structure and mechanism of action make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol is believed to work by targeting multiple pathways involved in neurodegeneration. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. This compound also activates the expression of genes involved in mitochondrial function and energy metabolism, which may help to protect against oxidative stress and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to improve memory and cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to increase levels of antioxidant enzymes, which may help to protect against oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol is its ability to target multiple pathways involved in neurodegeneration. This makes it a promising candidate for the treatment of a range of neurodegenerative diseases. However, the complex synthesis method and limited availability of this compound may make it difficult to conduct large-scale studies. Additionally, more research is needed to fully understand the long-term effects and potential side effects of this compound.
Zukünftige Richtungen
Future research on 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol may focus on optimizing the synthesis method and developing more efficient ways to produce the compound. Studies may also investigate the potential of this compound for the treatment of other neurodegenerative diseases, such as Huntington's and ALS. Additionally, researchers may explore the potential of this compound as a cognitive enhancer in healthy individuals. Overall, this compound shows great promise as a neuroprotective and cognitive-enhancing agent, and further research is needed to fully understand its potential therapeutic effects.
Synthesemethoden
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol was first synthesized by a team of researchers at the Salk Institute for Biological Studies. The synthesis method involves the reaction of cyclohexanone with 2-bromo-4-methylbenzoic acid, followed by a sequence of reactions to form the final product. The synthesis of this compound is a complex process, but advances in technology have made it more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. Studies have shown that this compound can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Eigenschaften
IUPAC Name |
1-[[(2-hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(16,12-6-3-2-4-7-12)10-15-11-14(17)8-5-9-14/h2-4,6-7,15-17H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVRRUCPKDBYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1(CCC1)O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)


![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)

![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)

